molecular formula C7H10N2O3 B13609889 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13609889
M. Wt: 170.17 g/mol
InChI Key: CYRFLXZCZJLJFP-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methoxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the methoxyethyl and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The methoxyethyl group can be introduced via alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the carboxylic acid group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyethyl group and carboxylic acid moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methoxyethyl group and a carboxylic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-12-3-2-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

CYRFLXZCZJLJFP-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=NN1)C(=O)O

Origin of Product

United States

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